Azumolene

Description

structure given in first source; RN given refers to parent cpd

See also: this compound Sodium (active moiety of).

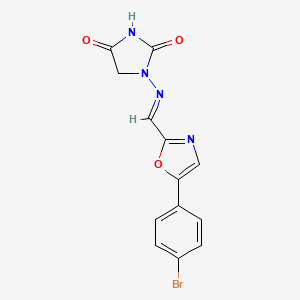

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4O3/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20/h1-6H,7H2,(H,17,19,20)/b16-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGCNGONCZQFDW-OMCISZLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64748-79-4 | |

| Record name | Azumolene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064748794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZUMOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U7IO9CV80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Azumolene's Role in Store-Operated Calcium Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Store-operated calcium entry (SOCE) is a crucial Ca2+ influx pathway in numerous cell types, regulating a diverse array of physiological processes. The core mechanism of SOCE involves the stromal interaction molecule (STIM) proteins, which act as Ca2+ sensors in the endoplasmic reticulum (ER), and the Orai proteins, which form the pore of the Ca2+ release-activated Ca2+ (CRAC) channels in the plasma membrane. In skeletal muscle, a distinct form of SOCE is tightly coupled to the activity of the ryanodine receptor 1 (RyR1). Azumolene, a water-soluble analog of dantrolene, has emerged as a selective inhibitor of this RyR1-coupled SOCE. This technical guide provides an in-depth overview of this compound's mechanism of action, presenting quantitative data on its effects, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and Store-Operated Calcium Entry

This compound is a skeletal muscle relaxant structurally similar to dantrolene, developed as a more water-soluble alternative for the treatment of malignant hyperthermia.[1][2] Malignant hyperthermia is a pharmacogenetic disorder characterized by an uncontrolled release of Ca2+ from the sarcoplasmic reticulum (SR) via sensitized RyR1 channels.[3] While initially characterized by its effects on SR Ca2+ release, recent research has elucidated a more nuanced role for this compound in modulating a specific facet of store-operated calcium entry.

Store-operated calcium entry is a fundamental Ca2+ signaling process.[4] In its canonical form, the depletion of ER/SR Ca2+ stores is sensed by STIM1, which then translocates to ER-plasma membrane junctions to activate Orai1 channels, leading to Ca2+ influx.[5][6] However, in skeletal muscle, SOCE can also be triggered by the activation of RyR1, a mechanism that is distinct from the SOCE induced by global store depletion with agents like thapsigargin.[7][8] this compound selectively inhibits this RyR1-coupled SOCE, without affecting thapsigargin-induced SOCE.[7] This specificity makes this compound a valuable pharmacological tool to dissect the different pathways of SOCE activation in skeletal muscle and a potential therapeutic agent for conditions involving aberrant RyR1-dependent Ca2+ signaling.

Mechanism of Action of this compound on RyR1-Coupled SOCE

This compound's inhibitory effect on SOCE is not directed at the core STIM/Orai machinery but is instead mediated through its interaction with RyR1. The prevailing model suggests that this compound binds to the RyR1 channel, stabilizing it in a closed state and thereby reducing the likelihood of channel opening.[7] This action prevents the localized depletion of Ca2+ in the junctional SR that is necessary to activate the associated SOCE pathway.

Key mechanistic points include:

-

Selectivity for RyR1-Coupled SOCE: this compound inhibits SOCE activated by RyR1 agonists such as caffeine and ryanodine.[7]

-

No Effect on Thapsigargin-Induced SOCE: this compound does not inhibit SOCE when stores are depleted by the SERCA pump inhibitor thapsigargin, indicating that it does not directly block STIM1 or Orai1.[7]

-

Modulation of RyR1 Gating: this compound suppresses the frequency of spontaneous Ca2+ sparks, which are localized Ca2+ release events through RyR channels. It achieves this by decreasing the probability of RyR1 channel opening, without altering the duration of the open state.

Signaling Pathway of RyR1-Coupled SOCE and this compound's Point of Intervention

The activation of RyR1 leads to a localized decrease in Ca2+ concentration within the junctional sarcoplasmic reticulum. This localized depletion is sensed by STIM1 proteins in close proximity, which then activate Orai1 channels in the transverse tubules, initiating Ca2+ influx. This compound intervenes at the initial step of this cascade by preventing the opening of RyR1.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from studies on this compound's effects on muscle contraction, SR Ca2+ release, and SOCE.

Table 1: Inhibitory Concentrations (IC50/EC50) of this compound

| Parameter | Muscle/Cell Type | Value | Reference |

| Inhibition of Muscle Twitch | Mouse Extensor Digitorum Longus | IC50: 2.8 ± 0.8 µM | |

| Inhibition of Muscle Twitch | Mouse Soleus | IC50: 2.4 ± 0.6 µM | |

| Inhibition of Muscle Twitch | Guinea Pig Gastrocnemius (in vivo) | IC50: 1.2 ± 0.1 mg/kg | |

| Suppression of Ca2+ Spark Frequency | Permeabilized Frog Skeletal Muscle | EC50: 0.25 µM |

Table 2: Effect of this compound on RyR1-Coupled SOCE

| Experimental Condition | Cell Type | This compound Concentration | Observed Effect | Reference |

| Caffeine/Ryanodine-induced Mn2+ entry | CHO cells expressing RyR1 | 20 µM | Significantly reduced rate of Mn2+ entry | [7] |

| Caffeine/Ryanodine-induced Mn2+ entry | C2C12 myotubes | 20 µM | Reduced Mn2+ quenching slope and delayed SOCE activation | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in store-operated calcium entry.

Measurement of RyR1-Coupled SOCE using Fura-2 Calcium Imaging and Mn2+ Quench Assay

This protocol is designed to measure RyR1-activated SOCE by monitoring the quenching of Fura-2 fluorescence by Mn2+, which enters the cell through the same channels as Ca2+.

Experimental Workflow:

Materials:

-

C2C12 myotubes or other suitable skeletal muscle cell line

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

This compound

-

Caffeine

-

Ryanodine

-

Ca2+-free buffer (e.g., Hanks' Balanced Salt Solution without Ca2+)

-

Mn2+-containing buffer (Ca2+-free buffer supplemented with MnCl2)

-

Fluorescence microscope equipped for ratiometric imaging

Procedure:

-

Cell Culture: Plate C2C12 myoblasts and differentiate into myotubes.

-

Fura-2 AM Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in Ca2+-free buffer.

-

Incubate cells with the loading solution for 30-60 minutes at room temperature in the dark.

-

Wash the cells thoroughly with Ca2+-free buffer to remove extracellular dye.

-

-

This compound Treatment:

-

Pre-incubate the Fura-2-loaded cells with the desired concentration of this compound (e.g., 20 µM) or vehicle (DMSO) for 10-15 minutes prior to stimulation.

-

-

Activation of RyR1 and Measurement of Mn2+ Quench:

-

Mount the cells on the fluorescence microscope.

-

Excite Fura-2 at its isosbestic point (~360 nm) where its fluorescence is independent of Ca2+ concentration, and record emission at ~510 nm.

-

Establish a baseline fluorescence reading in Ca2+-free buffer.

-

Activate RyR1 by adding a combination of caffeine (e.g., 10 mM) and ryanodine (e.g., 5 µM).

-

After a short period to allow for RyR1 activation, perfuse the cells with Mn2+-containing buffer (e.g., 0.5 mM MnCl2).

-

Record the decrease (quenching) of Fura-2 fluorescence over time.

-

-

Data Analysis:

-

The rate of fluorescence quenching is proportional to the rate of Mn2+ influx via SOCE.

-

Calculate the slope of the fluorescence decay curve to determine the quench rate.

-

Compare the quench rates between this compound-treated and control cells.

-

Electrophysiological Measurement of RyR1-Coupled SOCE Current (ISkCRAC)

This protocol describes the whole-cell patch-clamp technique to directly measure the skeletal muscle Ca2+ release-activated Ca2+ current (ISkCRAC).

Materials:

-

Myotubes cultured on coverslips

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

Solutions:

-

Extracellular Solution (in mM): 140 Na-aspartate, 10 HEPES, 2 CaCl2, 1 MgCl2, pH 7.4 with NaOH.

-

Intracellular Solution (in mM): 140 Cs-aspartate, 10 HEPES, 10 BAPTA (or EGTA), 4 MgCl2, pH 7.2 with CsOH. (High BAPTA/EGTA is used to chelate intracellular Ca2+ and promote store depletion upon establishing the whole-cell configuration).

Procedure:

-

Preparation: Place a coverslip with myotubes in the recording chamber and perfuse with extracellular solution.

-

Patching:

-

Form a giga-ohm seal between the patch pipette and the surface of a myotube.

-

Rupture the patch of membrane under the pipette to establish the whole-cell configuration. This allows the intracellular solution to dialyze into the cell, buffering intracellular Ca2+ and leading to passive store depletion.

-

-

Voltage Protocol and Recording:

-

Hold the cell at a potential of 0 mV.

-

Apply repetitive voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) or voltage steps to elicit currents.

-

The inwardly rectifying current that develops over time as the stores deplete is ISkCRAC.

-

-

Investigating RyR1-Coupling and this compound Effect:

-

To specifically study RyR1-coupled SOCE, include RyR1 agonists (caffeine/ryanodine) in the bath solution or use repetitive depolarizing pulses to activate RyR1.

-

To test the effect of this compound, perfuse the cell with an extracellular solution containing this compound and observe the inhibition or reduction of ISkCRAC development.

-

Concluding Remarks

This compound serves as a specific and potent inhibitor of the RyR1-coupled component of store-operated calcium entry in skeletal muscle. Its mechanism of action, centered on the stabilization of the RyR1 closed state, distinguishes it from broad-spectrum SOCE inhibitors that target the STIM-Orai pathway. This selectivity makes this compound an invaluable tool for researchers investigating the intricacies of Ca2+ signaling in skeletal muscle and for drug development professionals exploring therapeutic strategies for disorders linked to aberrant RyR1 function and Ca2+ dysregulation. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for the continued exploration of this compound's role in cellular calcium homeostasis.

References

- 1. DSpace [cora.ucc.ie]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mn2+ Quenching Assay for Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mn2+ Quenching Assay for Store-Operated Calcium Entry | Springer Nature Experiments [experiments.springernature.com]

- 7. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural and functional interactions between the Ca2+-, ATP-, and caffeine-binding sites of skeletal muscle ryanodine receptor (RyR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Azumolene's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azumolene is a water-soluble analog of dantrolene, a skeletal muscle relaxant used in the treatment of malignant hyperthermia (MH).[1][2] Malignant hyperthermia is a pharmacogenetic disorder characterized by a life-threatening hypermetabolic state triggered by certain anesthetics.[1][3] The primary mechanism of MH involves excessive calcium release from the sarcoplasmic reticulum (SR) in skeletal muscle.[3] This technical guide provides an in-depth overview of the in vitro biological activity of this compound, focusing on its mechanism of action, quantitative effects on muscle function, and the underlying signaling pathways.

Core Mechanism of Action

This compound, like its parent compound dantrolene, exerts its therapeutic effect by modulating intracellular calcium ([Ca2+]) homeostasis in skeletal muscle. Its primary target is the ryanodine receptor 1 (RyR1), the main calcium release channel on the sarcoplasmic reticulum.[4] In vitro studies have demonstrated that this compound inhibits the release of Ca2+ from the SR, thereby attenuating the excessive Ca2+ levels that trigger the hypermetabolic state of MH.[2][4]

Quantitative Analysis of Biological Activity

The in vitro potency and efficacy of this compound have been quantified through various experimental assays. The following tables summarize the key quantitative data from published studies.

Table 1: Inhibition of Muscle Twitch and Contracture by this compound

| Preparation | Agonist | Parameter | This compound Value | Dantrolene Value | Reference |

| Mouse Extensor Digitorum Longus Muscle | Electrical Stimulation | IC50 (Twitch Inhibition) | 2.8 ± 0.8 µM | 1.6 ± 0.4 µM | [1] |

| Mouse Soleus Muscle | Electrical Stimulation | IC50 (Twitch Inhibition) | 2.4 ± 0.6 µM | 3.5 ± 1.2 µM | [1] |

| Guinea Pig Gastrocnemius Muscle | Intravenous Injection | IC50 (Twitch Decrease) | 1.2 ± 0.1 mg/kg | 1.5 ± 0.2 mg/kg | [1] |

| Human MH-Susceptible Skeletal Muscle | Caffeine | - | Effective at 10 µM | - | [1] |

| Mouse Soleus Muscle | 8 mM Caffeine | - | Significantly Inhibited at 10 µM | Significantly Inhibited at 10 µM | [1] |

| MH-Susceptible Porcine Skeletal Muscle | 3% Halothane, 2 mM Caffeine, 80 mM KCl | - | Inhibited at 6 µM | Equipotent to this compound | [2] |

Table 2: Effects of this compound on Intracellular Calcium Dynamics

| Preparation | Measurement | Parameter | This compound Value | Reference |

| Permeabilized Frog Skeletal Muscle Fibers | Spontaneous Ca2+ Sparks | EC50 (Frequency Suppression) | 0.25 µM | [4] |

| Permeabilized Frog Skeletal Muscle Fibers | Spontaneous Ca2+ Sparks | Hill Coefficient | 1.44 | [4] |

Table 3: Interaction of this compound with Receptors

| Receptor/Target | Ligand | Parameter | This compound Value | Reference |

| Porcine Skeletal Muscle Dihydropyridine Receptors | [3H]PN200-110 | IC50 | ~20 µM | [5] |

| Porcine Junctional Sarcoplasmic Reticulum | [3H]ryanodine | % Inhibition | < 25% at 100 µM | [5] |

Key Signaling Pathways Modulated by this compound

This compound's biological activity is primarily mediated through its interaction with the RyR1 channel and its subsequent effects on calcium signaling pathways.

Ryanodine Receptor 1 (RyR1) Signaling

This compound directly interacts with the RyR1 channel, suppressing its opening rate.[3][4] This reduces the likelihood of Ca2+ release from the sarcoplasmic reticulum, which is the foundational event in muscle contraction and, in pathological states like MH, the trigger for hypermetabolism.

References

- 1. The role of store-operated calcium influx in skeletal muscle signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Store-operated Calcium Entry in Skeletal Muscle - Research Projects - Dirksen Lab - University of Rochester Medical Center [urmc.rochester.edu]

- 3. The Role of Store-Operated Calcium Entry in Skeletal Muscle for Sustained Force Production During Exercise: A Computational Study [escholarship.org]

- 4. Assessment of Calcium Sparks in Intact Skeletal Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Store-Operated Calcium Entry in Skeletal Muscle: What Makes It Different? - PMC [pmc.ncbi.nlm.nih.gov]

Azumolene's Impact on Calcium Spark Dynamics: A Technical Guide

This in-depth technical guide provides a comprehensive overview of Azumolene's effects on the frequency and amplitude of calcium sparks. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: this compound and Calcium Sparks

This compound is a water-soluble, centrally acting muscle relaxant and an analog of dantrolene.[1][2] It is recognized for its therapeutic potential in conditions like malignant hyperthermia (MH) by modulating intracellular calcium release.[1][2][3] The primary mechanism of action for this compound involves the inhibition of calcium release from the sarcoplasmic reticulum (SR) by modulating the activity of the ryanodine receptor (RyR) Ca2+ release channels, particularly the RyR1 isoform found in skeletal muscle.[1][3]

Calcium sparks are elementary events of calcium release from the SR, originating from the coordinated opening of a small number of RyR channels.[4] The frequency and amplitude of these sparks are critical determinants of global intracellular calcium signaling and, consequently, muscle contraction and cellular function.[4][5] Understanding how pharmaceutical agents like this compound modulate these fundamental events is crucial for developing targeted therapies for a range of calcium-related disorders.

Quantitative Impact of this compound on Calcium Spark Parameters

Experimental evidence demonstrates that this compound has a pronounced and specific effect on the frequency of calcium sparks, with minimal impact on their amplitude.

| Parameter | Effect of this compound | Concentration Range | EC50 | Hill Coefficient | Key Findings |

| Ca2+ Spark Frequency | Dose-dependent suppression | 0.0001 to 10 µM | 0.25 µM | 1.44 | This compound decreases the likelihood of RyR channel openings that initiate Ca2+ sparks.[1] |

| Ca2+ Spark Amplitude | No systematic dose-dependent effect | 0.0001 to 10 µM | Not Applicable | Not Applicable | This compound has little effect on the aggregate Ca2+ channel open times during a spark.[1] |

| Other Spark Properties | No systematic dose-dependent effect | 0.0001 to 10 µM | Not Applicable | Not Applicable | The fundamental properties of individual sparks, beyond their rate of occurrence, are largely unaffected.[1] |

Signaling Pathway of this compound Action

This compound's primary mechanism of action is the modulation of the RyR1 channel, leading to a reduction in calcium release from the sarcoplasmic reticulum. Additionally, it has been shown to inhibit a component of store-operated calcium entry (SOCE) that is coupled to the activation of RyR1.[6][7][8]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound's effects on calcium sparks.

Preparation of Permeabilized Skeletal Muscle Fibers

-

Muscle Dissection: Frog skeletal muscle fibers are dissected and mechanically skinned.

-

Permeabilization: The sarcolemma is permeabilized to allow for direct access to the intracellular environment.

-

Mounting: Fibers are mounted in an experimental chamber on a microscope stage.

Measurement of Calcium Sparks

A common method for measuring Ca2+ sparks involves laser scanning confocal microscopy.[9][10]

-

Dye Loading: The permeabilized fibers or isolated myocytes are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM).[9][10][11][12]

-

Confocal Microscopy: A laser scanning confocal microscope is used to visualize fluorescence changes within the muscle fiber.[9][10][12]

-

Line-Scan Imaging: Images are acquired in line-scan mode (X-T) to capture the temporal and spatial characteristics of the calcium sparks.[12]

-

Stimulation Protocol (for intact myocytes): Cardiomyocytes may be stimulated using voltage clamp with depolarizing pulses to reach a steady-state before recording spontaneous sparks.[9][10]

-

Data Acquisition: A series of line-scan images are recorded before and after the application of this compound at various concentrations.

-

Offline Analysis: The recorded images are analyzed offline to quantify spark frequency, amplitude (F/F0), full duration at half maximum (FDHM), and full width at half maximum (FWHM).[9][12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of a compound like this compound on calcium sparks.

Conclusion

This compound effectively suppresses the frequency of calcium sparks in a dose-dependent manner without significantly altering their amplitude or other key properties.[1] This targeted action is primarily mediated through the inhibition of the RyR1 channel and a coupled component of store-operated calcium entry.[1][6][7][8] The detailed experimental protocols and workflows provided herein offer a framework for the continued investigation of this compound and other potential modulators of intracellular calcium signaling. These findings underscore the potential of this compound as a therapeutic agent for disorders characterized by aberrant calcium release.

References

- 1. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of this compound on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synchronizing systolic calcium release with this compound in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. scholars.uky.edu [scholars.uky.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 11. Ca2+ sparks and waves measurement in cardiomyocytes. [bio-protocol.org]

- 12. Identification and Characterization of Calcium Sparks in Cardiomyocytes Derived from Human Induced Pluripotent Stem Cells | PLOS One [journals.plos.org]

The Physiological Effects of Azumolene on Muscle Excitation-Contraction Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the physiological effects of Azumolene on skeletal muscle excitation-contraction (E-C) coupling. This compound, a water-soluble analog of dantrolene, is a potent muscle relaxant that has garnered significant interest for its therapeutic potential in conditions characterized by excessive calcium release from the sarcoplasmic reticulum, such as malignant hyperthermia. This document details the molecular mechanism of this compound, its interaction with key proteins in the E-C coupling cascade, and its impact on intracellular calcium dynamics. Quantitative data from various in vitro and in vivo studies are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development in this area.

Introduction to Excitation-Contraction Coupling

Excitation-contraction (E-C) coupling is the fundamental physiological process that links an electrical stimulus (an action potential) at the muscle cell membrane (sarcolemma) to muscle contraction. In skeletal muscle, this intricate signaling cascade ensures the rapid and controlled release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum (SR), the primary intracellular calcium store.

The key molecular players in skeletal muscle E-C coupling include:

-

Dihydropyridine Receptor (DHPR): A voltage-sensitive L-type calcium channel located in the transverse tubules (T-tubules) of the sarcolemma. It functions as the voltage sensor that detects the incoming action potential.

-

Ryanodine Receptor 1 (RyR1): A large calcium release channel embedded in the SR membrane. It is physically coupled to the DHPR.

-

Sarcoplasmic Reticulum (SR): A specialized endoplasmic reticulum in muscle cells that sequesters and releases Ca²⁺.

The process is initiated when an action potential propagates along the sarcolemma and into the T-tubules. This depolarization is sensed by the DHPR, which undergoes a conformational change. Due to the direct mechanical coupling between the DHPR and RyR1 in skeletal muscle, this conformational change in the DHPR directly activates the RyR1, causing it to open and release a large amount of Ca²⁺ from the SR into the myoplasm. The subsequent rise in myoplasmic Ca²⁺ concentration allows for the binding of calcium to troponin C, initiating the cross-bridge cycling of actin and myosin filaments and resulting in muscle contraction.

This compound: Mechanism of Action

This compound, like its parent compound dantrolene, exerts its muscle relaxant effects by modulating the release of calcium from the sarcoplasmic reticulum. Its primary mechanism of action involves the inhibition of the ryanodine receptor 1 (RyR1). However, the precise molecular interactions are multifaceted and involve more than a simple blockade of the RyR1 channel.

Direct and Indirect Effects on the Ryanodine Receptor 1

While this compound is known to interact with the RyR1, studies have shown that it does not directly bind to the ryanodine binding site. Instead, it is thought to allosterically modulate the channel's activity. Evidence suggests that this compound's effects may be more pronounced under conditions of RyR1 hyperactivity, such as in malignant hyperthermia, where it helps to restore normal channel function.

Inhibition of Store-Operated Calcium Entry (SOCE)

Recent research has revealed a more nuanced mechanism of this compound's action involving the inhibition of a specific component of store-operated calcium entry (SOCE). SOCE is a process that replenishes intracellular calcium stores after their depletion. This compound has been shown to inhibit the component of SOCE that is coupled to the activation of RyR1 by agonists like caffeine and ryanodine.[1] Interestingly, the component of SOCE induced by thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), is not affected by this compound.[1] This suggests that this compound can distinguish between different signaling pathways that lead to SOCE in skeletal muscle.[1]

Interaction with Dihydropyridine Receptors

There is also evidence to suggest that this compound and its analogs interact with dihydropyridine receptors (DHPRs). Studies have demonstrated that this compound can inhibit the binding of [³H]PN200-110, a DHPR antagonist, to transverse tubule membranes.[2] This interaction with the DHPR may contribute to its overall effect on E-C coupling.

The following diagram illustrates the signaling pathway of muscle excitation-contraction coupling and the points of intervention for this compound.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the physiological effects of this compound from various studies.

| Parameter | Muscle Type | Value | Reference |

| IC₅₀ for Twitch Inhibition | Mouse Extensor Digitorum Longus | 2.8 ± 0.8 µM | [3] |

| Mouse Soleus | 2.4 ± 0.6 µM | [3] | |

| IC₅₀ for Twitch Inhibition (in vivo) | Guinea Pig Gastrocnemius | 1.2 ± 0.1 mg/kg | [3] |

| EC₅₀ for Ca²⁺ Spark Suppression | Frog Skeletal Muscle Fibers | 0.25 µM | [4] |

| Hill Coefficient for Ca²⁺ Spark Suppression | Frog Skeletal Muscle Fibers | 1.44 | [4] |

| IC₅₀ for [³H]PN200-110 Binding Inhibition | Porcine Skeletal Muscle | ~20 µM | [2] |

| Comparison with Dantrolene | |||

| Parameter | Muscle Type | This compound | Dantrolene |

| IC₅₀ for Twitch Inhibition | Mouse Extensor Digitorum Longus | 2.8 ± 0.8 µM | 1.6 ± 0.4 µM |

| Mouse Soleus | 2.4 ± 0.6 µM | 3.5 ± 1.2 µM | |

| IC₅₀ for Twitch Inhibition (in vivo) | Guinea Pig Gastrocnemius | 1.2 ± 0.1 mg/kg | 1.5 ± 0.2 mg/kg |

| Water Solubility | - | ~30-fold higher | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on muscle E-C coupling.

In Vitro Muscle Contracture Test

This assay is used to assess the effect of this compound on muscle contractility in response to pharmacological agents like caffeine and halothane.

Experimental Workflow:

Methodology:

-

Muscle Preparation:

-

Excise a skeletal muscle, such as the soleus or extensor digitorum longus, from a laboratory animal (e.g., mouse, rat).

-

Under a dissecting microscope, carefully dissect small muscle bundles (approximately 1-2 mm in diameter and 5-10 mm in length).

-

Tie silk sutures to both ends of the muscle bundle.

-

-

Mounting and Equilibration:

-

Mount the muscle bundle vertically in a temperature-controlled organ bath (e.g., 37°C) containing oxygenated (95% O₂ / 5% CO₂) Krebs-Ringer solution.

-

Attach one end of the suture to a fixed hook and the other to an isometric force transducer.

-

Adjust the resting tension to a predetermined optimal length (L₀) and allow the muscle to equilibrate for at least 30-60 minutes.

-

-

Experimental Procedure:

-

Following equilibration, pre-incubate the muscle with a desired concentration of this compound or a vehicle control for a specified period.

-

Induce muscle contracture by adding a known concentration of a chemical agonist, such as caffeine (e.g., 8 mM), to the organ bath.

-

Record the isometric force generated by the muscle.

-

-

Data Analysis:

-

Measure the peak tension developed during the contracture.

-

Compare the force generated in the presence of this compound to that of the control group to determine the inhibitory effect of the compound.

-

Intracellular Calcium Measurement with Fura-2

This method allows for the ratiometric measurement of intracellular calcium concentrations in single muscle fibers, providing insights into the effect of this compound on calcium transients.

Methodology:

-

Muscle Fiber Preparation and Dye Loading:

-

Isolate single skeletal muscle fibers from a suitable muscle (e.g., frog flexor digitorum brevis).

-

Load the muscle fibers with the acetoxymethyl (AM) ester form of the fluorescent calcium indicator Fura-2 (Fura-2 AM). This is typically done by incubating the fibers in a solution containing Fura-2 AM for a specific duration.

-

-

Fluorescence Microscopy:

-

Place the Fura-2 loaded muscle fiber on the stage of an inverted fluorescence microscope equipped with a dual-wavelength excitation light source and a sensitive camera.

-

Perfuse the fiber with a physiological saline solution.

-

-

Calcium Measurement:

-

Excite the Fura-2 dye alternately with light at 340 nm and 380 nm.

-

Measure the fluorescence emission at 510 nm for each excitation wavelength.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀) is proportional to the intracellular calcium concentration.

-

-

Experimental Intervention:

-

After obtaining a stable baseline reading, introduce this compound into the perfusion solution.

-

Stimulate the muscle fiber electrically to elicit calcium transients (e.g., single twitches or tetanic contractions).

-

Record the changes in the F₃₄₀/F₃₈₀ ratio to determine the effect of this compound on the amplitude and kinetics of the calcium transients.

-

[³H]Ryanodine Binding Assay

This radioligand binding assay is used to investigate the interaction of this compound with the ryanodine receptor.

Methodology:

-

Preparation of Sarcoplasmic Reticulum Vesicles:

-

Homogenize skeletal muscle tissue in a buffered solution.

-

Perform differential centrifugation to isolate a microsomal fraction enriched in sarcoplasmic reticulum vesicles.

-

-

Binding Assay:

-

Incubate the SR vesicles with a low concentration of [³H]ryanodine in a binding buffer containing various concentrations of this compound or a vehicle control.

-

The binding buffer typically contains physiological concentrations of ions such as K⁺, and may include modulators of RyR1 activity like Ca²⁺ and ATP.

-

-

Separation of Bound and Free Ligand:

-

After incubation, rapidly separate the SR vesicles with bound [³H]ryanodine from the unbound ligand. This is commonly achieved by vacuum filtration through glass fiber filters.

-

-

Quantification:

-

Wash the filters to remove any non-specifically bound radioactivity.

-

Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the specific binding of [³H]ryanodine by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine) from the total binding.

-

Analyze the data to determine if this compound alters the affinity (Kd) or the number of binding sites (Bmax) for [³H]ryanodine, providing insights into its allosteric modulation of the RyR1.

-

Conclusion

This compound is a potent muscle relaxant that significantly impacts skeletal muscle excitation-contraction coupling. Its primary mechanism involves the modulation of the ryanodine receptor 1, leading to a reduction in calcium release from the sarcoplasmic reticulum. Furthermore, its ability to inhibit a specific component of store-operated calcium entry highlights a more complex and nuanced interaction with the calcium signaling machinery in muscle cells. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the physiological effects of this compound and explore its therapeutic potential. Its improved water solubility over dantrolene makes it a particularly attractive candidate for clinical applications.[3][5] Continued research into the precise molecular interactions of this compound will undoubtedly pave the way for the development of novel therapies for a range of neuromuscular disorders.

References

- 1. Dantrolene and this compound inhibit [3H]PN200-110 binding to porcine skeletal muscle dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchmap.jp [researchmap.jp]

- 3. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular calcium signals measured with fura-2 and aequorin in frog skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step guide to measuring intracellular calcium with Fura-2 in the presence of Azumolene

Application Note and Protocol

Topic: Step-by-Step Guide to Measuring Intracellular Calcium with Fura-2 in the Presence of Azumolene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular calcium (Ca²⁺) is a critical second messenger that regulates a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression. The ability to accurately measure fluctuations in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore essential for understanding cell physiology and pathology. Fura-2, a ratiometric fluorescent indicator, is a powerful tool for quantifying these changes with high temporal and spatial resolution.[1] Its dual-excitation properties allow for reliable measurements that correct for variations in dye concentration, cell thickness, and photobleaching.[1][2]

This compound is a skeletal muscle relaxant and a water-soluble analog of dantrolene.[3] It functions by inhibiting Ca²⁺ release from the sarcoplasmic reticulum (SR) through the modulation of the ryanodine receptor (RyR) Ca²⁺ release channel.[3][4] This makes this compound a valuable pharmacological tool for studying SR Ca²⁺ handling and a potential therapeutic agent for conditions associated with aberrant SR Ca²⁺ release, such as malignant hyperthermia.[3][4]

This application note provides a detailed, step-by-step protocol for using Fura-2 AM to measure intracellular calcium dynamics in live cells, specifically to assess the inhibitory effects of this compound on SR Ca²⁺ release.

Principles of the Assay

Fura-2 Ratiometric Measurement

The assay is based on the spectral properties of the Fura-2 dye. The cell-permeant form, Fura-2 AM, readily crosses the plasma membrane.[1][5] Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, trapping the now cell-impermeant Fura-2 within the cytosol.[1][5]

The fluorescence excitation spectrum of Fura-2 is dependent on the concentration of free Ca²⁺.

-

Ca²⁺-bound Fura-2: Excitation maximum around 340 nm.[6]

-

Ca²⁺-free Fura-2: Excitation maximum around 380 nm.[5]

By alternating excitation between 340 nm and 380 nm and measuring the fluorescence emission intensity at a constant wavelength (~510 nm), a ratio of the two signals (F340/F380) can be calculated.[5][7] This ratio is directly proportional to the [Ca²⁺]i and largely independent of confounding factors like dye loading and cell path length.[1][2]

This compound Mechanism of Action

This compound exerts its effect by directly modulating the ryanodine receptor (RyR), a major Ca²⁺ release channel on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER). In many cell types, particularly muscle and neurons, stimuli that trigger a physiological response do so by causing a massive release of Ca²⁺ from these internal stores. This compound suppresses the opening rate of the RyR channels, thereby decreasing the frequency and likelihood of Ca²⁺ release events without affecting the duration the channel stays open.[4] This leads to a reduction in the overall amplitude of the global Ca²⁺ transient upon cell stimulation.

Materials and Reagents

| Reagent | Stock Concentration | Solvent | Storage |

| Fura-2 AM | 1-2 mM | Anhydrous DMSO | -20°C, desiccated, protected from light[8] |

| This compound Sodium | 10 mM | DMSO or Water | -20°C, protected from light |

| Pluronic F-127 | 10-20% (w/v) | DMSO | Room Temperature[5] |

| Probenecid | 250 mM | 1 M NaOH, then buffer | 4°C[7] |

| Ionomycin | 1-10 mM | DMSO | -20°C |

| EGTA | 500 mM | Water (pH to ~8.0 with NaOH) | 4°C |

| DMSO | N/A | N/A | Room Temperature |

| HEPES-Buffered Saline (HBS) | 1X | N/A | 4°C |

Note: The final working concentrations for Fura-2 AM and this compound must be optimized for each cell type and experimental condition.

Experimental Protocols

The following workflow outlines the major steps of the experiment.

Protocol 1: Cell Preparation and Fura-2 AM Loading

-

Cell Seeding: Seed cells onto glass coverslips or into clear-bottom, black-walled 96-well microplates to reach 80-90% confluency on the day of the experiment.[5]

-

Prepare Loading Buffer: Freshly prepare a loading buffer containing Fura-2 AM. For a final concentration of 5 µM Fura-2 AM:

-

To 1 mL of HBS (or other physiological buffer), add 2.5-5 µL of 2 mM Fura-2 AM stock solution.

-

Add an equal volume of 10% Pluronic F-127 solution (e.g., 2.5-5 µL) to aid in dye solubilization.[7]

-

If using cells that actively extrude the dye, add Probenecid to a final concentration of 1-2.5 mM to inhibit anion transporters.[7]

-

Vortex the solution thoroughly for 1 minute before adding to cells.

-

-

Dye Loading:

-

Remove the culture medium from the cells and wash once with HBS.

-

Add the Fura-2 AM loading buffer to the cells.

-

Incubate for 30-60 minutes at room temperature or 37°C in the dark.[7][8] Incubation time and temperature should be optimized to ensure adequate dye loading without causing cellular stress.

-

-

Wash and De-esterification:

-

Remove the loading solution and gently wash the cells 2-3 times with fresh, pre-warmed HBS to remove extracellular dye.[8]

-

Add fresh HBS (containing Probenecid if used previously) and incubate for an additional 30 minutes at room temperature in the dark to ensure complete de-esterification of the Fura-2 AM.[2][8]

-

Protocol 2: this compound Treatment and Calcium Measurement

-

Prepare this compound Solutions: Prepare serial dilutions of this compound in HBS from your stock solution. Include a vehicle control (e.g., HBS with the same final concentration of DMSO).

-

Pre-incubation: Replace the buffer on the Fura-2-loaded cells with the this compound or vehicle solutions. Incubate for a period sufficient for the drug to take effect (e.g., 15-30 minutes). This time may need to be optimized.

-

Imaging Setup: Place the coverslip or microplate onto the fluorescence imaging system (microscope or plate reader) equipped with filters for Fura-2 (340nm and 380nm excitation, ~510nm emission).

-

Baseline Recording: Record the baseline fluorescence ratio (F340/F380) for 1-2 minutes to ensure a stable signal.

-

Stimulation: Add a stimulus known to induce SR/ER Ca²⁺ release. For skeletal muscle cells or other cell types expressing RyRs, caffeine (1-10 mM) is a common agonist. For other cells, an appropriate GPCR agonist that generates IP₃ can be used.

-

Data Acquisition: Continue recording the F340/F380 ratio for several minutes to capture the full calcium transient, including the peak and the return to baseline.

Protocol 3: In Situ Calibration of Fura-2 Signal

To convert the fluorescence ratio to an absolute calcium concentration, the Grynkiewicz equation is used.[8] This requires determining four parameters from the cells at the end of the experiment.

[Ca²⁺]i = Kd * Q * [(R - Rmin) / (Rmax - R)] [2]

Where:

-

Kd: The dissociation constant of Fura-2 for Ca²⁺ (~225 nM, but can vary with experimental conditions).[9]

-

R: The experimentally measured F340/F380 ratio.

-

Rmin: The ratio in the absence of Ca²⁺.

-

Rmax: The ratio at Ca²⁺ saturation.

-

Q (or Sf2/Sb2): The ratio of fluorescence intensity at 380 nm excitation under Ca²⁺-free (Sf2) and Ca²⁺-saturating (Sb2) conditions.[9]

Calibration Procedure:

-

Determine Rmax: At the end of the experiment, add a Ca²⁺ ionophore like Ionomycin (5-10 µM) in the presence of high extracellular Ca²⁺ (e.g., 2-10 mM CaCl₂) to saturate the intracellular Fura-2 with Ca²⁺. Record the stable, maximum ratio.[8]

-

Determine Rmin: Subsequently, add a high concentration of a Ca²⁺ chelator like EGTA (e.g., 10-20 mM, pH adjusted) to the buffer to chelate all available Ca²⁺, effectively creating a zero-Ca²⁺ environment. Record the stable, minimum ratio.[8]

-

Calculate Q: The values for Sf2 (fluorescence at 380nm for Rmin) and Sb2 (fluorescence at 380nm for Rmax) are taken from the calibration steps to calculate the Q factor.

Data Presentation and Analysis

Quantitative data should be summarized to compare the effects of different this compound concentrations against the vehicle control.

Table 1: Effect of this compound on Stimulus-Evoked Calcium Transients

| Treatment Group | Basal [Ca²⁺]i (nM) | Peak [Ca²⁺]i (nM) | Amplitude (Δ[Ca²⁺]i) | Time to Peak (s) |

| Vehicle Control | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |

| This compound [X µM] | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |

| This compound [Y µM] | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |

| This compound [Z µM] | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |

Data should be presented as mean ± standard error of the mean (SEM) from N independent experiments.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Fluorescence Signal | - Insufficient dye loading (concentration too low, time too short).- Cells are extruding the dye. | - Optimize Fura-2 AM concentration and incubation time.- Incubate at 37°C instead of room temperature.- Add Probenecid to the loading and imaging buffers.[7] |

| High Background Fluorescence | - Incomplete removal of extracellular dye.- Serum in the imaging buffer. | - Wash cells thoroughly (3-4 times) after loading.- Use serum-free buffer for the experiment. |

| No Response to Stimulus | - Cell health is compromised.- Stimulant is inactive or at the wrong concentration.- this compound concentration is too high, causing complete inhibition. | - Check cell viability.- Verify the activity and concentration of the stimulus.- Perform a dose-response curve for this compound. |

| Overestimation of Basal [Ca²⁺]i | - Interference from endogenous heavy metal ions (e.g., Zn²⁺, Mn²⁺) that bind to Fura-2.[10][11] | - Pre-incubate cells with a membrane-permeant heavy metal chelator like TPEN to accurately measure basal [Ca²⁺]i.[10][11] |

| Signal Drops or is Unstable | - Phototoxicity or photobleaching.- Dye leakage from cells. | - Reduce excitation light intensity or exposure time.- Ensure Probenecid is present if needed. Confirm cell membrane integrity. |

References

- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. The effect of this compound on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectrum [Fura-2 (calcium bound)] | AAT Bioquest [aatbio.com]

- 7. hellobio.com [hellobio.com]

- 8. moodle2.units.it [moodle2.units.it]

- 9. ionoptix.com [ionoptix.com]

- 10. Endogenous heavy metal ions perturb fura-2 measurements of basal and hormone-evoked Ca2+ signals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchwith.montclair.edu [researchwith.montclair.edu]

Application Notes and Protocols for Azumolene in an Animal Model of Malignant Hyperthermia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malignant hyperthermia (MH) is a life-threatening, hypermetabolic disorder of skeletal muscle triggered by certain volatile anesthetics (e.g., halothane) and depolarizing muscle relaxants (e.g., succinylcholine) in genetically susceptible individuals.[1] The underlying cause is an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to a cascade of events including muscle rigidity, hyperthermia, and metabolic acidosis.[1][2] Azumolene, a water-soluble analog of dantrolene, has shown efficacy in reversing MH episodes in animal models and is a promising therapeutic agent.[3][4][5] this compound, like dantrolene, is a skeletal muscle relaxant that acts by inhibiting the release of calcium from the sarcoplasmic reticulum.[2] This document provides detailed application notes and protocols for the use of this compound in a swine model of malignant hyperthermia.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Animal Model | This compound Concentration/Dose | Effect | Reference |

| Twitch Inhibition (IC₅₀) | Mouse (extensor digitorum longus muscle) | 2.8 ± 0.8 µM | Inhibition of muscle twitch | [6] |

| Twitch Inhibition (IC₅₀) | Mouse (soleus muscle) | 2.4 ± 0.6 µM | Inhibition of muscle twitch | [6] |

| Caffeine-Induced Contracture | Mouse (soleus muscle) | 10 µM | Significant inhibition | [6] |

| Twitch Decrease (IC₅₀) | Guinea Pig (gastrocnemius muscle) | 1.2 ± 0.1 mg/kg (intravenous) | Dose-dependent decrease in muscle twitch | [6] |

| Reversal of MH | Swine (MH-susceptible) | 2 mg/kg (intravenous) | Attenuation of clinical signs and survival | [5] |

Table 2: Physiological Changes During Malignant Hyperthermia Crisis in Swine and Response to this compound Treatment

| Parameter | Pre-MH Crisis (Baseline) | During MH Crisis | Post-Azumolene (2 mg/kg IV) | Reference |

| Arterial pH | Normal | 7.16 ± 0.02 | 7.30 ± 0.10 | [5] |

| Arterial PCO₂ (mmHg) | Normal | 46.2 ± 9.1 | 36.3 ± 4.5 | [5] |

| Bicarbonate (HCO₃⁻, mmol/L) | Normal | 22.5 ± 2.3 | 22.9 ± 2.3 | [5] |

| Body Temperature (°C) | Normal | 38.2 ± 1.1 | Return towards normal | [5] |

| Cardiac Rhythm | Normal Sinus Rhythm | Arrhythmias | Recovery of normal rhythm | [5] |

| Muscle Tone | Normal | Muscle contracture/rigidity | Recovery of normal muscle tone | [5] |

Experimental Protocols

Protocol 1: Induction of Malignant Hyperthermia in a Swine Model

1. Animal Model:

-

Use malignant hyperthermia-susceptible (MHS) swine (e.g., Pietrain, Landrace x Large White x Pietran cross).[5][7] Susceptibility should be confirmed by genetic testing for the ryanodine receptor 1 (RYR1) gene mutation or via an in vitro contracture test.[5]

2. Anesthesia and Instrumentation:

-

Induce anesthesia with a non-triggering agent, such as thiopental (14-17 mg/kg IV).[2]

-

Maintain anesthesia with an infusion of non-triggering agents like midazolam (0.2-0.4 mg/kg/h) and fentanyl (0.01-0.04 mg/kg/h).[2]

-

Intubate the animal for mechanical ventilation.

-

Establish intravenous access for drug administration and fluid therapy.

-

Place monitoring equipment, including an electrocardiogram (ECG), a capnograph for end-tidal CO₂ (EtCO₂) monitoring, a pulse oximeter, an invasive arterial line for blood pressure monitoring and blood gas analysis, and a core temperature probe.[2][7]

3. MH Triggering:

-

Once the animal is stable under anesthesia, introduce the triggering agent. A combination of inhaled halothane (1.5%) and an intravenous bolus of succinylcholine (2.5 mg/kg) is an effective method to induce an MH crisis.[5]

4. Monitoring the MH Crisis:

-

Continuously monitor all physiological parameters. The earliest and most reliable sign of an MH crisis is a rapid and unexplained increase in EtCO₂.[7]

-

Other clinical signs to monitor for include tachycardia, cardiac arrhythmias, muscle rigidity (often starting with the masseter muscle), and a rise in core body temperature.[1]

-

Collect arterial blood samples for blood gas analysis to monitor for metabolic and respiratory acidosis.[5]

Protocol 2: Preparation and Administration of this compound

1. Reconstitution of this compound:

-

This compound is noted for its greater water solubility compared to dantrolene.[3]

-

Prepare the this compound solution for intravenous administration by reconstituting the lyophilized powder with sterile water for injection. The exact volume of sterile water will depend on the manufacturer's instructions for the specific vial size.

-

Gently swirl the vial to ensure complete dissolution of the powder. Avoid vigorous shaking to prevent foaming.

2. Administration:

-

Once an MH crisis is confirmed (e.g., a sharp rise in EtCO₂ and muscle rigidity), administer this compound intravenously.

-

A dose of 2 mg/kg has been shown to be effective in reversing an MH crisis in swine.[5]

-

Administer the calculated dose as an intravenous bolus.

-

Continuously monitor the animal's response to treatment. Improvement in clinical signs, such as a decrease in EtCO₂ and heart rate, and relaxation of muscle rigidity, should be observed.

-

Supportive care, including hyperventilation with 100% oxygen to correct hypercapnia and acidosis, and active cooling measures, should be initiated concurrently.

Mandatory Visualizations

Caption: Signaling pathway of malignant hyperthermia and the mechanism of action of this compound.

Caption: Experimental workflow for evaluating this compound in a swine model of malignant hyperthermia.

References

- 1. sivuh.ie [sivuh.ie]

- 2. rk.md [rk.md]

- 3. researchgate.net [researchgate.net]

- 4. This compound reverses episodes of malignant hyperthermia in susceptible swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intravenous administration of this compound to reverse malignant hyperthermia in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Abnormal sarcoplasmic reticulum ryanodine receptor in malignant hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Abnormal ryanodine receptor channels in malignant hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) method for Azumolene quantification

Application Note: A Validated HPLC Method for the Quantification of Azumolene

Audience: This document is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the quantification of this compound in various matrices.

Introduction

This compound is a hydantoin derivative and a water-soluble analog of dantrolene, a skeletal muscle relaxant.[1][2][3] It is investigated for the treatment of malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder triggered by certain anesthetics.[1][3][4][5] this compound acts by inhibiting the abnormal release of calcium from the sarcoplasmic reticulum in muscle cells.[2][6] Given its therapeutic potential, a robust and validated analytical method for the accurate quantification of this compound is crucial for research, formulation development, and quality control. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobic characteristics. An isocratic mobile phase consisting of a methanol and water mixture allows for the effective elution and separation of this compound from other components. Quantification is performed by measuring the peak area at the analyte's maximum absorption wavelength and comparing it to a standard calibration curve.

Materials and Methods

Reagents and Chemicals

-

This compound Sodium reference standard

-

Methanol (HPLC Grade)

-

Formic Acid (ACS Grade)

-

Ultrapurified Water (18.2 MΩ·cm)

-

Acetonitrile (HPLC Grade, for sample preparation if needed)

Instrumentation

A standard HPLC system equipped with the following components is suitable:

-

Binary or Isocratic Pump

-

Autosampler or Manual Injector

-

Column Oven

-

UV-Vis Detector

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.[4][7]

| Parameter | Condition |

| Column | RP C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Methanol and Water (75:25, v/v), pH adjusted to 3.0 with Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Oven Temperature | 25°C (Ambient) |

| Detection | UV at 340 nm (based on absorption peak observed at 339 nm)[4][7] |

| Run Time | Approximately 10 minutes |

| Retention Time | ~4.25 minutes[7] |

Experimental Protocols

Protocol 1: Preparation of Mobile Phase and Standard Solutions

Mobile Phase Preparation:

-

Measure 750 mL of HPLC-grade methanol and 250 mL of ultrapurified water.

-

Combine the solvents in a suitable glass reservoir.

-

Adjust the pH of the solution to 3.0 using formic acid, monitoring with a calibrated pH meter.

-

Degas the mobile phase for at least 30 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the system.[7]

-

Filter the mobile phase through a 0.45 µm membrane filter to remove any particulates.[7]

Standard Stock Solution Preparation (e.g., 100 µg/mL):

-

Accurately weigh 10 mg of this compound Sodium reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase as the diluent and sonicate for 10-15 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature.

-

Make up the volume to 100 mL with the mobile phase and mix thoroughly.

Preparation of Calibration Standards:

-

Perform serial dilutions of the Standard Stock Solution to prepare a series of calibration standards.

-

For a linearity range of 5.0 to 15.0 µg/mL, pipette the appropriate volumes of the stock solution into separate volumetric flasks and dilute with the mobile phase.[4][7]

Protocol 2: Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., bulk drug, dosage form, biological fluid). A general procedure for a solid dosage form is provided below.

-

Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to determine the average weight.

-

Accurately weigh a portion of the powder equivalent to a known amount of this compound.

-

Transfer the powder to a suitable volumetric flask.

-

Add a volume of diluent (mobile phase) representing about 70% of the flask's volume.

-

Sonicate the mixture for at least 20 minutes to ensure complete extraction of the drug.

-

Allow the solution to cool to room temperature and make up to the final volume with the diluent.

-

Filter the solution through a 0.45 µm syringe filter to remove excipients and particulates before injection.[8][9]

Protocol 3: HPLC System Operation and Data Acquisition

-

System Startup: Turn on the HPLC system components and allow them to warm up as per the manufacturer's instructions.

-

System Equilibration: Purge the pump with fresh mobile phase and then equilibrate the column by running the mobile phase through the system at the set flow rate (1.0 mL/min) until a stable baseline is achieved (typically 30-60 minutes).

-

Sequence Setup: Create a sequence in the chromatography software including blank injections (diluent), calibration standards (from lowest to highest concentration), and sample solutions.

-

Injection and Data Collection: Start the sequence. Inject 20 µL of each solution and collect the chromatograms for the specified run time.

-

Data Processing: Integrate the peak corresponding to this compound (~4.25 min).

-

Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

Data Presentation: Method Validation Summary

The described method was validated according to the International Conference on Harmonisation (ICH) guidelines.[5] The results are summarized below.

Table 1: Linearity and Range [4][5]

| Parameter | Result |

| Linearity Range | 5.0 - 15.0 µg/mL |

| Regression Equation | y = 44299x + 137924 |

| Coefficient of Determination (r²) | 0.9990 |

Table 2: Precision, Accuracy, and Detection Limits [4]

| Parameter | Result |

| Precision (Intra-day, RSD%) | 0.73% |

| Precision (Inter-day, RSD%) | 0.88% |

| Accuracy (Mean Recovery %) | 98.63% |

| Limit of Detection (LOD) | 1.26 µg/mL |

| Limit of Quantification (LOQ) | 3.82 µg/mL |

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.

Caption: HPLC experimental workflow for this compound quantification.

Caption: Mechanism of action of this compound in malignant hyperthermia.

References

- 1. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of this compound on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repositorio.unesp.br [repositorio.unesp.br]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. primescholars.com [primescholars.com]

- 6. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. nacalai.com [nacalai.com]

- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Spectrophotometric analysis of Azumolene in biological samples

Application Note: Spectrophotometric Analysis of Azumolene

Introduction

This compound is a water-soluble analog of dantrolene, investigated for the treatment of malignant hyperthermia (MH), a rare but life-threatening pharmacogenetic disorder triggered by certain anesthetics.[1][2] Effective therapeutic drug monitoring and pharmacokinetic studies require reliable and accessible analytical methods to quantify this compound in biological matrices. While chromatographic methods offer high sensitivity and specificity, UV-Visible spectrophotometry presents a simpler, more cost-effective, and rapid alternative for quantitative analysis.[1][3] This document outlines protocols for the determination of this compound in biological samples using UV and Visible spectrophotometry.

Principle of the Method

The quantitative analysis of this compound by spectrophotometry is based on Beer-Lambert's law. The method relies on measuring the absorbance of the drug in a solution at a specific wavelength.

-

UV Spectrophotometry: this compound exhibits a characteristic absorption maximum in the ultraviolet (UV) region at approximately 339 nm.[4][5] The concentration is directly proportional to the absorbance at this wavelength.

-

Visible Spectrophotometry: For analysis in the visible range, a colored complex is formed. This compound reacts with chloranilic acid in an acetonitrile medium to produce a purple charge-transfer complex, which shows maximum absorbance at around 507 nm.[4] This colorimetric method can enhance specificity by shifting the measurement to a wavelength where fewer endogenous biological components interfere.

Mechanism of Action: this compound in Malignant Hyperthermia

Malignant hyperthermia is characterized by an uncontrolled release of calcium (Ca2+) from the sarcoplasmic reticulum (SR) in skeletal muscle cells, primarily through a dysfunctional ryanodine receptor (RyR1).[6] This leads to muscle rigidity and hypermetabolism. This compound, like its analog dantrolene, acts by inhibiting this aberrant Ca2+ release via modulation of the RyR1 channel.[7][8]

Data and Method Validation Summary

The following tables summarize the validation parameters for the UV and Visible spectrophotometric methods for this compound analysis, based on published data for the drug in solution.[4][5] Researchers must perform their own validation when applying these methods to biological matrices.

Table 1: UV Spectrophotometric Method Validation

| Parameter | Result |

|---|---|

| Wavelength (λmax) | 339 nm[4][5] |

| Linearity Range | 7.0 - 12.0 µg/mL[1][4] |

| Correlation Coefficient (r²) | 0.9995[4] |

| Regression Equation | y = 0.0868x – 0.0425[4] |

| Limit of Detection (LOD) | 0.24 µg/mL[5] |

| Limit of Quantification (LOQ) | 0.73 µg/mL[5] |

| Accuracy (% Recovery) | 98.10%[5] |

Table 2: Visible Spectrophotometric Method Validation

| Parameter | Result |

|---|---|

| Wavelength (λmax) | 507 nm[4] |

| Linearity Range | 8.0 - 13.0 µg/mL[1][4] |

| Correlation Coefficient (r²) | 0.9970[5] |

| Regression Equation | y = 0.0255x – 0.0257[5] |

| Limit of Detection (LOD) | 1.26 µg/mL[4] |

| Limit of Quantification (LOQ) | 3.82 µg/mL[4] |

| Accuracy (% Recovery) | 98.63%[4][5] |

| Precision (% RSD, Inter-day) | 0.88%[4][5] |

Experimental Workflow

The overall process for analyzing this compound in biological samples involves sample collection, preparation to remove interfering substances, spectrophotometric measurement, and data analysis.

Protocols

Protocol 1: Sample Preparation from Plasma (Suggested Method)

Note: This is a general protocol for protein precipitation. It must be validated for recovery, accuracy, and precision for this compound analysis.

-

Materials:

-

Blood collection tubes (e.g., with EDTA or heparin).

-

Microcentrifuge tubes (1.5 mL or 2.0 mL).

-

Acetonitrile (ACN), HPLC grade.

-

Vortex mixer.

-

Microcentrifuge.

-

-

Procedure:

-

Collect whole blood and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add 600 µL of ice-cold acetonitrile (a 1:3 plasma-to-ACN ratio).

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a new tube for analysis. This supernatant contains the extracted this compound.

-

Protocol 2: UV Spectrophotometric Analysis

-

Equipment and Reagents:

-

UV-Visible Spectrophotometer (double beam).

-

Quartz cuvettes (1 cm path length).

-

This compound reference standard.

-

Purified water (Type I).

-

Supernatant from Protocol 1.

-

-

Preparation of Standards:

-

Prepare a stock solution of this compound (e.g., 100 µg/mL) in purified water.

-

From the stock solution, prepare a series of calibration standards ranging from 7.0 to 12.0 µg/mL by diluting with purified water.[4]

-

-

Analytical Procedure:

-

Set the spectrophotometer to scan from 400 nm to 200 nm.

-

Use purified water as the blank to zero the instrument.

-

Measure the absorbance of each calibration standard and the prepared sample supernatant at the maximum wavelength (λmax), which should be approximately 339 nm.[4]

-

If the sample absorbance is outside the linear range, dilute the supernatant appropriately with purified water and re-measure.

-

Construct a calibration curve by plotting absorbance versus concentration for the standards.

-

Determine the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Protocol 3: Visible Spectrophotometric Analysis

-

Equipment and Reagents:

-

UV-Visible Spectrophotometer.

-

Glass or quartz cuvettes (1 cm path length).

-

This compound reference standard.

-

Acetonitrile (ACN), HPLC grade.

-

Chloranilic acid, 0.1% (w/v) in acetonitrile.

-

Supernatant from Protocol 1 (evaporated and reconstituted in ACN if necessary).

-

-

Preparation of Standards:

-

Prepare a stock solution of this compound (e.g., 100 µg/mL) in acetonitrile.

-

Prepare a series of calibration standards from 8.0 to 13.0 µg/mL by diluting the stock solution with acetonitrile.[4]

-

-

Analytical Procedure:

-

To 1.0 mL of each standard and the sample solution (reconstituted in ACN), add 1.0 mL of 0.1% chloranilic acid solution. Mix well and allow the color to develop.

-

Set the spectrophotometer to measure absorbance in the visible range.

-

Use a blank solution (1.0 mL ACN + 1.0 mL 0.1% chloranilic acid) to zero the instrument.

-

Measure the absorbance of each standard and the sample at the λmax of approximately 507 nm.[4]

-

Construct a calibration curve and determine the sample concentration as described in the UV method.

-

Considerations for Biological Samples

-

Interference: Biological matrices like plasma and urine contain endogenous compounds that may absorb light at the same wavelength as this compound, potentially leading to inaccurate results.[9] The visible method with a coloring agent may reduce such interference.

-

Method Validation: It is critical to validate the chosen method with the specific biological matrix. This includes assessing selectivity, specificity, accuracy, precision, recovery, and stability as per regulatory guidelines (e.g., ICH).[1]

-

Metabolites: this compound may be metabolized in the body. Spectrophotometric methods typically do not distinguish between the parent drug and its metabolites. For metabolite-specific quantification, chromatographic methods like HPLC are necessary.[10]

References

- 1. primescholars.com [primescholars.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ijpra.com [ijpra.com]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. cbspd.com [cbspd.com]

- 10. Simultaneous determination of dantrolene and its metabolites, 5-hydroxydantrolene and nitro-reduced acetylated dantrolene (F 490), in plasma and urine of man and dog by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Azumolene in Studying Calcium Signaling Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Azumolene is a water-soluble analog of dantrolene, a skeletal muscle relaxant used in the treatment of malignant hyperthermia (MH).[1][2] Like dantrolene, this compound exerts its effects by modulating intracellular calcium (Ca²⁺) signaling, primarily by inhibiting Ca²⁺ release from the sarcoplasmic reticulum (SR).[1][3][4] Its improved water solubility makes it a valuable tool for in vitro and in vivo studies of calcium signaling pathways, particularly those involving the ryanodine receptor (RyR).[5] These application notes provide an overview of this compound's mechanism of action, quantitative data on its effects, and detailed protocols for its use in studying calcium signaling.

Mechanism of Action

This compound's primary molecular target is the ryanodine receptor (RyR), a major Ca²⁺ release channel on the SR membrane.[3] It decreases the likelihood of the RyR channels opening, thereby suppressing the frequency of spontaneous Ca²⁺ release events known as "Ca²⁺ sparks".[3] This leads to an overall reduction in Ca²⁺ release from intracellular stores.

Interestingly, studies have shown that this compound can distinguish between different modes of Ca²⁺ entry. It inhibits the component of store-operated calcium entry (SOCE) that is coupled to the activation of RyR1, but does not affect SOCE induced by agents like thapsigargin, which act independently of RyR1.[6] This suggests that this compound does not directly act on the SOCE machinery itself but rather uncouples the RyR1 signal from the SOCE machinery.[6]

While this compound's primary action is inhibitory, some studies on its parent compound, dantrolene, suggest a more complex, concentration-dependent effect on the RyR1 receptor, with activation at nanomolar concentrations and inhibition at micromolar concentrations.[7] Although not directly demonstrated for this compound, this highlights the importance of dose-response studies.

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound from various studies.

| Parameter | Value | Species/Model System | Experimental Conditions | Reference |

| EC₅₀ | 0.25 µM | Frog skeletal muscle fibers | Suppression of spontaneous Ca²⁺ sparks | [3] |

| IC₅₀ | 2.8 ± 0.8 µM | Mouse extensor digitorum longus muscle | Twitch inhibition | [8] |

| IC₅₀ | 2.4 ± 0.6 µM | Mouse soleus muscle | Twitch inhibition | [8] |

| IC₅₀ | 1.2 ± 0.1 mg/kg | Guinea pig gastrocnemius muscle | In vivo twitch inhibition (intravenous) | [8] |

| Concentration | 6 µM | Porcine malignant hyperthermia-susceptible muscle | Inhibition of hypercontractility induced by halothane, caffeine, and KCl | [1] |

| Concentration | 20 µM | CHO cells expressing RyR1 | Significant reduction in the rate of Mn²⁺ entry (SOCE) | [6] |

| Concentration | 10 µM | Human malignant hyperthermia-susceptible skeletal muscle | Blocking and reversing caffeine-induced contracture | [8] |

Signaling Pathways and Experimental Workflow

Calcium Signaling Pathway Affected by this compound

Caption: this compound's mechanism of action on calcium signaling.

Experimental Workflow for Studying this compound's Effects

Caption: A typical workflow for studying this compound's effects.

Experimental Protocols

Protocol 1: Measurement of Intracellular Ca²⁺ Dynamics in Cultured Cells

This protocol describes the use of a fluorescent Ca²⁺ indicator to measure changes in intracellular Ca²⁺ concentration in cultured cells upon stimulation and treatment with this compound.

Materials:

-

CHO cells stably transfected with RyR1 (C1148 cell line) or other relevant cell line[6]

-

Culture medium (e.g., DMEM with 10% FBS)

-

Fura-2 AM or other suitable Ca²⁺ indicator

-

Pluronic F-127

-

HEPES-buffered saline (HBS): 120 mM NaCl, 5.4 mM KCl, 0.8 mM MgCl₂, 20 mM HEPES, 15 mM glucose, 2 mM CaCl₂, pH 7.4

-

This compound stock solution (e.g., 10 mM in DMSO)

-